molecular formula C20H23N3O2S2 B2356386 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 440329-04-4

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2356386
CAS No.: 440329-04-4
M. Wt: 401.54
InChI Key: GRYGHLFOOKQLCF-UHFFFAOYSA-N
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Description

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-2-yl core, which is a heterocyclic aromatic structure, and is modified with a butyl group, an oxo group, and a sulfanyl-N-[(4-methylphenyl)methyl]acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-2-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinyl compounds. The butyl group can be introduced through a nucleophilic substitution reaction, while the oxo group can be formed through oxidation processes. The final step involves the attachment of the sulfanyl-N-[(4-methylphenyl)methyl]acetamide moiety, which can be achieved through a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxo group in the compound can be further oxidized to form derivatives with higher oxidation states.

  • Reduction: : The compound can be reduced to form derivatives with lower oxidation states.

  • Substitution: : The butyl group or the sulfanyl-N-[(4-methylphenyl)methyl]acetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed

  • Oxidation: : Derivatives with higher oxidation states, such as carboxylic acids or ketones.

  • Reduction: : Derivatives with lower oxidation states, such as alcohols or amines.

  • Substitution: : Derivatives with different functional groups, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have biological activity and could be explored for its potential as a therapeutic agent.

  • Medicine: : It could be investigated for its pharmacological properties and potential use in drug development.

  • Industry: : It may have applications in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared with other thieno[3,2-d]pyrimidin-2-yl derivatives, which may have similar structures but different functional groups. The presence of the butyl group and the sulfanyl-N-[(4-methylphenyl)methyl]acetamide moiety makes this compound unique and may contribute to its distinct properties.

Similar Compounds

  • 2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide

  • 2-(3-propyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide

  • 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3-methylphenyl)methyl]acetamide

These compounds share the thieno[3,2-d]pyrimidin-2-yl core but differ in the alkyl group attached to the 3-position and the substituents on the phenyl ring.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-3-4-10-23-19(25)18-16(9-11-26-18)22-20(23)27-13-17(24)21-12-15-7-5-14(2)6-8-15/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYGHLFOOKQLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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